Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)

Integrin binding assay Fibronectin receptor Inhibitory activity

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) (c(GRGESP)) is a cyclic hexapeptide that contains a glutamate (Glu) substitution in place of the canonical aspartate (Asp) found in the RGD integrin‑recognition motif. This single‑residue modification abrogates high‑affinity integrin binding, establishing c(GRGESP) as the primary negative control peptide for RGD‑based integrin antagonists such as cyclo‑GRGDSP.

Molecular Formula C23H37N9O9
Molecular Weight 583.6 g/mol
Cat. No. B12385056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-Arg-Gly-Glu-Ser-Pro)
Molecular FormulaC23H37N9O9
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N
InChIInChI=1S/C23H37N9O9/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1
InChIKeyMEJPDAIBXJSYRP-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): Essential Non‑Inhibitory Control for RGD‑Mediated Integrin Studies


Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) (c(GRGESP)) is a cyclic hexapeptide that contains a glutamate (Glu) substitution in place of the canonical aspartate (Asp) found in the RGD integrin‑recognition motif. This single‑residue modification abrogates high‑affinity integrin binding, establishing c(GRGESP) as the primary negative control peptide for RGD‑based integrin antagonists such as cyclo‑GRGDSP [1]. The compound serves as a critical specificity tool in assays where RGD‑dependent effects must be distinguished from non‑specific peptide‑matrix or peptide‑cell interactions, ensuring that observed pharmacological or biological activities can be unambiguously attributed to the RGD sequence itself .

Why Linear GRGESP or Other Non‑RGD Peptides Cannot Replace Cyclo(GRGESP) in Controlled Experiments


Linear GRGESP exhibits variable and context‑dependent biological activity—including inhibition of fibroblast spreading within collagen gels and modest suppression of osteoclast‑mediated dentine resorption [1]—which introduces unacceptable background noise in assays designed to isolate RGD‑specific integrin signaling. In contrast, the macrocyclic backbone of c(GRGESP) provides conformational rigidity and enhanced resistance to exopeptidase degradation, ensuring consistent and predictable null‑effect profiles across diverse experimental systems . Procurement of a validated cyclic control eliminates the confounding variables introduced by linear peptide flexibility, differential solubility, and unpredictable protease susceptibility, enabling reproducible and defensible experimental conclusions.

Quantitative Differentiation of Cyclo(GRGESP) vs. Linear GRGESP and Cyclo‑GRGDSP


c(GRGESP) vs. Linear GRGESP in Fibronectin Receptor Binding: >200‑Fold Reduction in Inhibitory Potency

Linear GRGESP retains measurable inhibitory activity toward the fibronectin receptor (approximately 0.5% of GRGDSP) due to conformational flexibility that permits low‑affinity receptor engagement [1]. Cyclo(GRGESP) further reduces this residual activity through backbone cyclization, which restricts the conformational space and eliminates weak interactions with the RGD‑binding pocket [2]. Quantitative comparison shows cyclo(GRGESP) exhibits >200‑fold lower inhibitory potency than linear GRGESP in radioreceptor assays using purified fibronectin receptor [3].

Integrin binding assay Fibronectin receptor Inhibitory activity

c(GRGESP) vs. Cyclo‑GRGDSP in α5β1 Integrin‑Mediated Cell Internalization: Complete Loss of Inhibitory Function

In a controlled phage display assay measuring cellular internalization via α5β1 integrin, cyclo‑GRGDSP completely blocked phage uptake at concentrations sufficient to saturate RGD‑binding sites [1]. Under identical conditions, c(GRGESP) exhibited no detectable inhibitory activity, confirming that the Glu‑for‑Asp substitution eliminates functional interaction with the α5β1 integrin internalization pathway .

Cell internalization α5β1 integrin Phage display

c(GRGESP) vs. Linear GRGESP in 3D Collagen Gel Contraction Assays: Differential Activity Profile

Linear GRGESP demonstrates significant off‑target activity in 3D collagen matrices, inhibiting human fibroblast spreading and reducing gel contraction . This activity arises from non‑RGD‑mediated interactions with collagen fibers . Cyclo(GRGESP), by virtue of its constrained backbone, reduces or eliminates these confounding matrix interactions, providing a cleaner baseline for RGD‑specific effects .

Collagen gel contraction Fibroblast spreading 3D cell culture

c(GRGESP) in Diabetic Nephropathy Models: In Vivo Baseline for Albuminuria Reduction

In a murine model of established diabetic nephropathy (db/db mice), cyclo‑GRGDSP administered at 2400–4800 μg/kg reduced albuminuria by up to 71% relative to untreated controls [1]. c(GRGESP) administered at identical doses produced no significant reduction in albuminuria, establishing the in vivo baseline for non‑RGD‑mediated effects of cyclic hexapeptide administration .

Diabetic nephropathy Albuminuria In vivo control

Recommended Application Scenarios for Cyclo(GRGESP) Procurement


RGD‑Dependent Integrin Signaling and Cell Adhesion Assays

Cyclo(GRGESP) is the gold‑standard negative control for any assay measuring α5β1, αvβ3, or αvβ5 integrin‑mediated cell adhesion, spreading, or migration. Procurement of c(GRGESP) alongside cyclo‑GRGDSP ensures that observed inhibition can be unambiguously attributed to RGD‑specific integrin engagement rather than non‑specific peptide effects [1].

Targeted Drug Delivery and Nanoparticle Internalization Studies

In studies evaluating RGD‑functionalized nanoparticles, liposomes, or viral vectors for targeted intracellular delivery, c(GRGESP) serves as an essential control to demonstrate that cellular uptake occurs via integrin‑mediated endocytosis rather than passive or non‑specific mechanisms [2].

In Vivo Efficacy Studies of RGD‑Based Therapeutics

For preclinical models of fibrosis, angiogenesis, or diabetic nephropathy where cyclo‑GRGDSP or other RGD‑mimetics are being evaluated as therapeutics, c(GRGESP) provides the appropriate in vivo negative control for distinguishing pharmacodynamic effects from peptide‑related background [3].

3D Collagen Matrix and Tissue Engineering Experiments

When investigating integrin‑mediated cell behavior within 3D collagen hydrogels or engineered tissue constructs, c(GRGESP) offers a cleaner baseline than linear GRGESP, minimizing confounding matrix‑remodeling artifacts that could otherwise obscure RGD‑specific contributions to cell contractility and migration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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